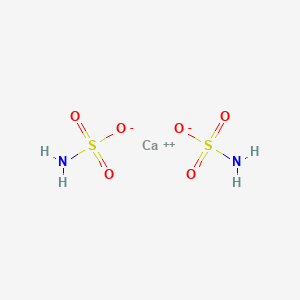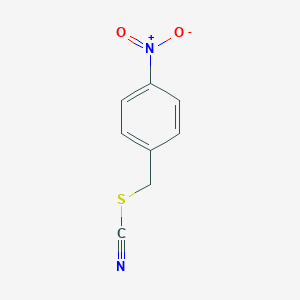
4-Nitrobenzyl thiocyanate
Overview
Description
Synthesis Analysis
The synthesis of 4-nitrobenzyl thiocyanate derivatives and related compounds involves strategic chemical reactions. For instance, improved syntheses methods have been developed for compounds structurally related to this compound, utilizing S(N)Ar displacement reactions and conjugation with fluorescent probes for biological applications (Robins et al., 2010). Moreover, synthesis strategies have been outlined for creating 4-nitrobenzylphosphonic acid and its analogs, showcasing the compound's versatility and utility in further chemical modifications and analyses (Wilk et al., 2014).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of 4-nitrobenzyl derivatives have been characterized through various analytical techniques, including vibrational spectroscopy and X-ray diffraction. For example, the structural characterization of 4-nitrobenzylphosphonic acid revealed its capacity to form helical chains and a unique arrangement of molecular layers, facilitated by specific hydrogen bonds and weak interactions (Wilk et al., 2014).
Scientific Research Applications
Electrochemical Reduction and Decomposition : The electrochemical reduction of p-nitrophenyl thiocyanate, which is closely related to 4-Nitrobenzyl thiocyanate, has been studied, showing it undergoes a one-electron process forming an unstable anion radical. This radical decomposes, losing cyanide ion to form electroactive radicals and ultimately p-nitrothiophenoxide ions (Bartak, Shields, & Hawley, 1971).
Regioselective Bond Cleavage : Research on benzyl thiocyanate and p-nitrobenzyl thiocyanate demonstrates a change in the reductive cleavage mechanism and regioselective bond dissociation. This can be understood via the dissociative electron transfer (ET) theory (Houmam et al., 2003).
Protection of Hydroxyl Functions : The 4-nitrobenzyl group, part of this compound's structure, has been used for protecting hydroxyl functions in chemical syntheses. It can be selectively removed in the presence of other benzyl-type protecting groups via reduction and electrochemical oxidation (Kukase, Tanaka, Toriib, & Kusumoto, 1990).
Photocleavage of Linkers : The 4-acetyl-2-nitrobenzyl moiety, related to this compound, has been proposed as a photocleavable linker for orthogonal and selective disconnection of attached groups upon irradiation (Kammari et al., 2010).
Universal Convertible Isocyanide : 2-Nitrobenzyl isocyanide, closely related to this compound, has been reported as a universal convertible isocyanide in Ugi reactions, demonstrating ease of preparation, stability, and versatility in synthetic applications (Chandgude, Li, & Dömling, 2017).
Insecticide and Carbamate Synergist : Benzyl thiocyanates, including p-nitrobenzyl thiocyanate, have been examined as insecticides and synergists for carbamate insecticides, demonstrating moderate toxicity and effectiveness (Bakry, Metcalf, & Fukuto, 1968).
Spectrophotometric Extractive Determination : Research on the thiocyanate extraction system into nitrobenzene, relevant to this compound, provides insights into spectrophotometric determination and analysis of thiocyanate in various samples (Capitán-Vallvey & Jimenez, 1983).
Mechanism of Action
Target of Action
It is known to be used in organic synthesis , suggesting that its targets could be various organic compounds.
Mode of Action
The mode of action of 4-Nitrobenzyl thiocyanate involves a copper-photocatalyzed strategy that enables selective access to organic thiocyanates and isothiocyanates . The electronic nature of the aromatic system is a crucial factor defining the outcome of the reaction for forging either the kinetic C−S or the thermodynamic C−N bonds .
Biochemical Pathways
Mechanistic investigations support a radical pathway initiated by a reductive C−S bond cleavage of the substrates followed by a divergent inner-/outer-sphere interaction with copper depending on the electronic density of the formed intermediates . This process proceeds with high regio- and chemoselectivity and can also be applied for late-stage functionalization of bioactive molecules .
Pharmacokinetics
Its use in organic synthesis suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the specific conditions of the reaction it is used in .
Result of Action
The result of the action of this compound is the formation of organic thiocyanates and isothiocyanates . These products are useful building blocks in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of copper and light, which are necessary for the copper-photocatalyzed reaction . The electronic nature of the aromatic system also plays a crucial role in the outcome of the reaction .
properties
IUPAC Name |
(4-nitrophenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-6-13-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMYTLIHYKESKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074503 | |
| Record name | 1-Nitro-4-(thiocyanatomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13287-49-5 | |
| Record name | (4-Nitrophenyl)methyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13287-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, (p-nitrobenzyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrobenzyl thiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nitro-4-(thiocyanatomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrobenzyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can the crystal structure tell us about the potential reactivity of 4-Nitrobenzyl thiocyanate?
A1: While the cited study [] primarily focuses on determining the crystal structure of this compound and its selenocyanate and tellurocyanate analogs, it provides valuable information about the compound's potential reactivity. The crystal structure reveals the spatial arrangement of atoms and the bond lengths within the molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



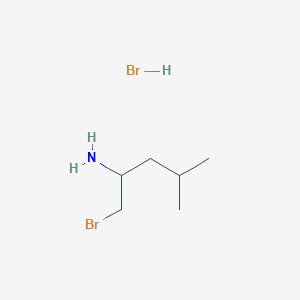


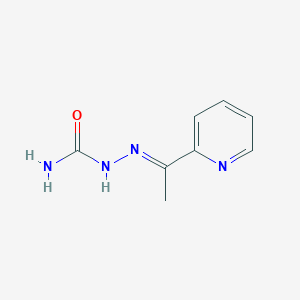
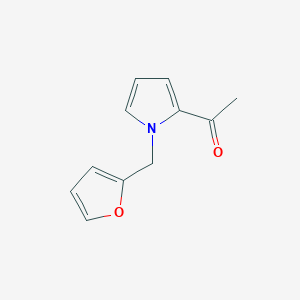

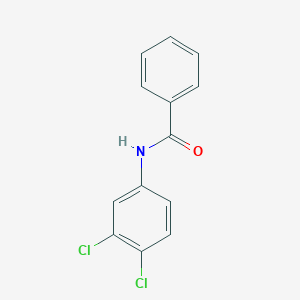
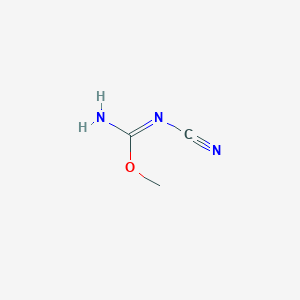
![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)
